4-Benzyl-1,2,2-trimethylimidazolidine-5-one
Overview
Description
Synthesis Analysis
The synthesis of 5-benzyl-2,2,3-trimethylimidazolidine-4-thione, a related compound, has been developed using a thionation reaction of 5-benzyl-2,2,3-trimethylimidazolidin-4-one with P2S5/Al2O3 in toluene, yielding the product with high efficiency under mild conditions. This method could potentially be adapted for the synthesis of “4-Benzyl-1,2,2-trimethylimidazolidine-5-one” by avoiding the thionation step.Molecular Structure Analysis
The molecular structure of imidazolidinone derivatives has been studied using various spectroscopic techniques . For instance, the X-ray crystal structures of several 5-benzyl-3-methylimidazolidin-4-one derivatives have been reported, providing insights into their solid-phase structures .Chemical Reactions Analysis
The reactivity of imidazolidinone derivatives can be inferred from studies on similar compounds . For example, the coupling of benzimidazolo [2′, 1′:2, 3]thiazolidin-4-one with benzenediazonium chlorides has been shown to yield arylazo derivatives, indicating the potential for these compounds to participate in azo coupling reactions .Scientific Research Applications
Synthesis and Pharmaceutical Applications
4-Benzyl-1,2,2-trimethylimidazolidine-5-one and its derivatives are primarily used in the synthesis of various pharmacologically active compounds. For instance, Liang Xian-rui (2009) developed an efficient method for synthesizing 5-benzyl-2,2,3-trimethylimidazolidine-4-thione, a close relative of 4-Benzyl-1,2,2-trimethylimidazolidine-5-one, which could potentially be used in pharmaceutical preparations (Liang Xian-rui, 2009). Additionally, compounds derived from 4-Benzyl-1,2,2-trimethylimidazolidine-5-one have been evaluated for their angiotensin II receptor antagonistic activities, suggesting their potential use in treating cardiovascular diseases (Y. Kohara et al., 1996).
Chiral Auxiliary in Asymmetric Synthesis
This compound also serves as an effective chiral auxiliary in asymmetric synthesis. Solodin et al. (1990) found that the α-oxo amide derived from phenylglyoxylic acid, when combined with 4-Benzyl-1,2,2-trimethylimidazolidine-5-one, yielded high diastereoselectivity in its reduction (I. Solodin et al., 1990).
Corrosion Inhibition
In industrial applications, derivatives of 4-Benzyl-1,2,2-trimethylimidazolidine-5-one have been investigated for their corrosion inhibition performance. M. Yadav et al. (2013) studied benzimidazole derivatives, closely related to 4-Benzyl-1,2,2-trimethylimidazolidine-5-one, for their effectiveness in preventing mild steel corrosion in acidic conditions (M. Yadav et al., 2013).
Cancer Research
In cancer research, derivatives of 4-Benzyl-1,2,2-trimethylimidazolidine-5-one have been used in the development of potential anticancer agents. S. Cai et al. (2006) utilized a chemical genetics approach to identify small molecules, including derivatives of 4-Benzyl-1,2,2-trimethylimidazolidine-5-one, with apoptosis-inducing activities, showing potential for cancer treatment (S. Cai et al., 2006).
Supramolecular Chemistry
In the field of supramolecular chemistry, the binding interactions between derivatives of 4-Benzyl-1,2,2-trimethylimidazolidine-5-one and other compounds have been explored. A. Reichert et al. (2001) reported on the non-covalent complexes formed between 3-aryl-1,2,4-oxadiazol-5-ones, a class of compounds structurally related to 4-Benzyl-1,2,2-trimethylimidazolidine-5-one, and an imidazoline base (A. Reichert et al., 2001).
properties
IUPAC Name |
5-benzyl-2,2,3-trimethylimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACYWOJLWBDSHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2,2,3-trimethylimidazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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